N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide

Description

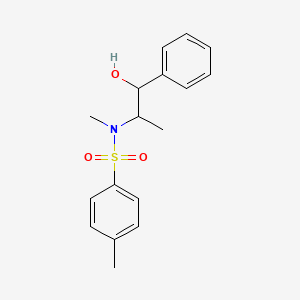

Chemical Structure: The compound features a benzenesulfonamide core substituted with a methyl group at the 4-position and an N-bound 1-hydroxy-1-phenylpropan-2-yl group. Its molecular formula is C₁₇H₂₁NO₃S (molecular weight: 319.42 g/mol).

For example, nickel-catalyzed Kumada cross-couplings (Method C) have been employed for similar benzylic sulfonamides, achieving yields up to 98% .

Properties

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-9-11-16(12-10-13)22(20,21)18(3)14(2)17(19)15-7-5-4-6-8-15/h4-12,14,17,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQWVSGYTQLPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The compound's IUPAC name is N-(2-hydroxy-1-methyl-2-phenylethyl)-N,4-dimethylbenzenesulfonamide. It has a molecular formula of and a molecular weight of 321.43 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly as an inhibitor of carbonic anhydrase (CA) isoforms.

Research indicates that compounds with sulfonamide moieties can inhibit carbonic anhydrases, which are enzymes involved in regulating pH and fluid balance in tissues. The inhibition of specific CA isoforms has been linked to anticancer effects, as these enzymes play a role in tumor metabolism and growth.

Inhibition Profiles

Recent studies have shown that derivatives of benzenesulfonamides exhibit varying levels of inhibition against different human carbonic anhydrase isoforms:

| Compound | hCA Isoform | Ki Value (nM) |

|---|---|---|

| Compound 30 | hCA IX | 43 |

| Compound 30 | hCA XII | 8.2 |

| SLC-0111 | hCA II | 4.4 |

| Psammaplin C | hCA I | 48.1 |

These values indicate the potency of these compounds as inhibitors, with lower Ki values representing higher affinity for the target enzyme .

Anticancer Activity

In a study aimed at developing novel CA inhibitors for cancer treatment, several benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit tumor-associated carbonic anhydrases. The results demonstrated that compounds similar to this compound showed significant inhibitory activity against hCA IX and hCA XII, suggesting potential use in anticancer therapies .

Microbiological Activity

The synthesis of related sulfonamides has also been explored for their microbiological properties. Research indicates that certain modifications to the sulfonamide structure can enhance antibacterial activity against a range of pathogens. While specific data on this compound's antibacterial efficacy is limited, the general trend shows promise for sulfonamide derivatives in this area .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary data suggest moderate toxicity levels; however, detailed toxicity studies are necessary to fully understand its safety in clinical settings. Hazard statements associated with similar compounds indicate potential risks such as irritation to skin and eyes .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

- Molecular Formula: C18H23N2O2S

- Molecular Weight: 341.45 g/mol

The sulfonamide functional group is crucial for its biological activity, linking it to various pharmacological effects.

Pharmacological Applications

1. Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. The compound has shown promise in inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. Studies indicate that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains .

2. Anticancer Properties

Recent research has indicated that sulfonamide derivatives can exhibit anticancer activity. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent. Mechanistically, it may induce apoptosis and inhibit tumor growth by interfering with cellular signaling pathways .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research has indicated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Soledade et al. (2006) evaluated the antibacterial efficacy of various sulfonamide derivatives, including N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide. The results showed significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound reduced cell viability significantly at concentrations above 10 µM and induced apoptosis as confirmed by flow cytometry analysis.

Case Study 3: Anti-inflammatory Mechanism

Research by Lee & Lee (2002) explored the anti-inflammatory effects of sulfonamides in a murine model of arthritis. The compound reduced paw swelling and serum levels of inflammatory markers significantly compared to control groups.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- The 4-methyl substitution is common across derivatives, likely enhancing lipophilicity and metabolic stability.

- The hydroxy group in the target compound may increase solubility compared to non-polar analogs like N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (CAS 3409-85-6) .

Heterocyclic and Indole-Based Sulfonamides

Key Observations :

Thiophene and Imidazo-Pyridine Derivatives

Key Observations :

Alkynyl and Aliphatic Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.